molecular formula C15H24N2 B13950147 (R)-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine

(R)-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine

Cat. No.: B13950147
M. Wt: 232.36 g/mol
InChI Key: BGEZLGMKZBPRSL-OAHLLOKOSA-N
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Description

®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine is a chiral amine compound with a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Addition of the Ethylamine Group: The ethylamine group can be added through a reductive amination reaction involving an aldehyde or ketone precursor and ethylamine.

Industrial Production Methods

Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the ethylamine group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

In medicine, ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine may have potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests potential therapeutic uses, although further research is needed to explore these possibilities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the ethylamine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-benzylpyrrolidin-3-yl methanesulfonate
  • ®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine
  • ®-N-(1-Benzylpyrrolidin-3-yl)acetamide

Uniqueness

®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring, benzyl group, and ethylamine group sets it apart from other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]-N-ethylethanamine

InChI

InChI=1S/C15H24N2/c1-2-16-10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3/t15-/m1/s1

InChI Key

BGEZLGMKZBPRSL-OAHLLOKOSA-N

Isomeric SMILES

CCNCC[C@@H]1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CCNCCC1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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